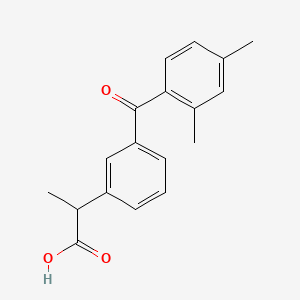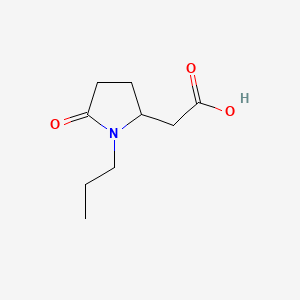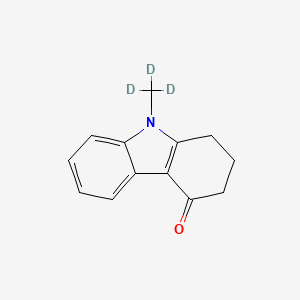
rac-2',4'-Dimethylketoprofen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further substituted with a propanoic acid moiety
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
Target of Action
The primary target of rac-2’,4’-Dimethyl Ketoprofen, similar to other non-steroidal anti-inflammatory drugs (NSAIDs), is believed to be the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the synthesis of prostaglandins via the arachidonic acid pathway .
Mode of Action
The anti-inflammatory effects of rac-2’,4’-Dimethyl Ketoprofen are achieved through the inhibition of COX-2 . By inhibiting this enzyme, the compound prevents the synthesis of prostaglandins, which are key mediators of inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, as prostaglandins are responsible for promoting these responses.
Pharmacokinetics
The pharmacokinetics of rac-2’,4’-Dimethyl Ketoprofen, like its parent compound ketoprofen, involves absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and the metabolites are excreted in urine .
Result of Action
The molecular and cellular effects of rac-2’,4’-Dimethyl Ketoprofen’s action primarily involve the reduction of inflammation and pain. By inhibiting COX-2 and disrupting prostaglandin synthesis, the compound reduces the inflammatory response at the cellular level .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rac-2’,4’-Dimethyl Ketoprofen. For instance, the presence of the compound in wastewater and surface water is an emerging environmental issue . The compound can have a negative effect on non-target organisms in the environment .
Biochemische Analyse
Metabolic Pathways
It is known that the compound can interact with various enzymes or cofactors, and it may also have effects on metabolic flux or metabolite levels .
Transport and Distribution
rac-2’,4’-Dimethyl Ketoprofen is transported in the bloodstream mainly by serum albumin (SA) . The compound’s distribution within cells and tissues can be influenced by various factors, including any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid typically involves the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 2,4-dimethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 2,4-dimethylbenzoyl chloride.
Grignard Reaction: The 2,4-dimethylbenzoyl chloride is then reacted with phenylmagnesium bromide to form the corresponding tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized to the corresponding ketone using an oxidizing agent such as chromium trioxide.
Esterification and Hydrolysis: The ketone is esterified with ethyl bromoacetate, followed by hydrolysis to yield the final product, (2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.
Ketoprofen: Another NSAID with a benzoyl group attached to a phenyl ring.
Naproxen: An NSAID with a similar aromatic carboxylic acid structure.
Uniqueness
(2RS)-2-[3-(2,4-Dimethylbenzoyl)phenyl]propanoic Acid is unique due to its specific substitution pattern on the aromatic ring, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-[3-(2,4-dimethylbenzoyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-11-7-8-16(12(2)9-11)17(19)15-6-4-5-14(10-15)13(3)18(20)21/h4-10,13H,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFITRSZJZIQBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,5R,6R)-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B584376.png)

![1,4-Dimethyl-2-[4-(phenyl-d5)butoxy]benzene](/img/structure/B584378.png)
![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/new.no-structure.jpg)





